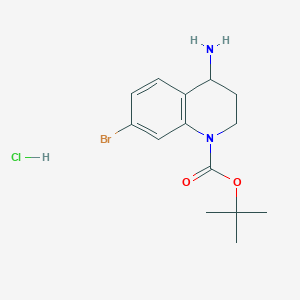

4-Amino-1-Boc-7-bromo-3,4-dihydro-2H-quinoline hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-amino-7-bromo-3,4-dihydro-2H-quinoline-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BrN2O2.ClH/c1-14(2,3)19-13(18)17-7-6-11(16)10-5-4-9(15)8-12(10)17;/h4-5,8,11H,6-7,16H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MENASKOLVHVZKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C2=C1C=C(C=C2)Br)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BrClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-1-Boc-7-bromo-3,4-dihydro-2H-quinoline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-1-Boc-7-bromo-3,4-dihydro-2H-quinoline, and its hydrochloride salt, are synthetic intermediates of significant interest in medicinal chemistry and drug discovery. The 4-aminoquinoline core is a privileged scaffold, forming the backbone of numerous therapeutic agents, most notably antimalarial drugs like chloroquine. The strategic placement of a bromine atom at the 7-position provides a versatile handle for further chemical modifications, such as cross-coupling reactions, allowing for the synthesis of diverse compound libraries. The Boc (tert-butoxycarbonyl) protecting group on the quinoline nitrogen ensures stability and controlled reactivity during synthetic manipulations. This guide provides a comprehensive overview of this compound, from its synthesis and characterization to its applications in the development of novel therapeutics.

Chemical Identity and Properties

CAS Number: The CAS number for the free base, 4-Amino-1-Boc-7-bromo-3,4-dihydro-2H-quinoline, is 1187927-82-7 . A specific CAS number for the hydrochloride salt is not consistently reported in major chemical databases; it is typically prepared from the free base as needed.

Molecular Formula: C₁₄H₁₉BrN₂O₂

Molecular Weight: 327.22 g/mol

Structure:

Caption: Chemical structure of 4-Amino-1-Boc-7-bromo-3,4-dihydro-2H-quinoline.

Physicochemical Properties:

| Property | Value | Reference |

| Appearance | Off-white to pale yellow solid | General observation for similar compounds |

| Solubility | Soluble in organic solvents such as dichloromethane, methanol, and DMSO. The hydrochloride salt is expected to have enhanced solubility in aqueous solutions. | Inferred from the structure and general chemical principles. |

| Melting Point | Not widely reported. Will vary based on purity. | N/A |

| Stability | The Boc group is sensitive to strong acids. The compound should be stored in a cool, dry place away from strong oxidizing agents.[1] | [1] |

Synthesis and Manufacturing

The synthesis of 4-Amino-1-Boc-7-bromo-3,4-dihydro-2H-quinoline is a multi-step process that typically starts from a substituted aniline. The following is a representative synthetic workflow.

Caption: General synthetic workflow.

Experimental Protocol: Synthesis of the Precursor tert-Butyl 7-bromo-3,4-dihydroquinoline-1(2H)-carboxylate

A common precursor for the target molecule is tert-Butyl 7-bromo-3,4-dihydroquinoline-1(2H)-carboxylate. Its synthesis can be achieved via a microwave-assisted reaction of 7-bromo-1,2,3,4-tetrahydroisoquinoline with di-tert-butyl dicarbonate (Boc₂O), which has been reported to achieve a 99% yield under optimized conditions.[2][3]

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 7-bromo-1,2,3,4-tetrahydroquinoline in a suitable solvent (e.g., tetrahydrofuran or dichloromethane), add a base such as triethylamine or 4-dimethylaminopyridine (DMAP).

-

Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture.

-

Reaction Conditions: The reaction can be stirred at room temperature or gently heated (e.g., 40-60°C) to ensure complete reaction.[4] Microwave irradiation can significantly reduce the reaction time.[2][3]

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired tert-butyl 7-bromo-3,4-dihydroquinoline-1(2H)-carboxylate.

Experimental Protocol: Introduction of the 4-Amino Group

The introduction of the amino group at the C4 position can be a challenging step. A common strategy involves the conversion of a 4-oxo derivative to an oxime, followed by reduction.

Step-by-Step Methodology:

-

Oxidation: The methylene group at C4 of tert-butyl 7-bromo-3,4-dihydroquinoline-1(2H)-carboxylate is oxidized to a ketone (4-oxo) using a suitable oxidizing agent.

-

Oximation: The resulting 4-oxo derivative is then reacted with hydroxylamine hydrochloride in the presence of a base to form the corresponding oxime.

-

Reduction: The oxime is subsequently reduced to the primary amine using a reducing agent such as lithium aluminum hydride or catalytic hydrogenation. This step must be carefully controlled to avoid side reactions.

-

Purification: The final product, 4-Amino-1-Boc-7-bromo-3,4-dihydro-2H-quinoline, is purified by column chromatography.

Preparation of the Hydrochloride Salt

The hydrochloride salt is typically prepared to improve the compound's solubility in aqueous media and enhance its stability for storage and biological testing.

Step-by-Step Methodology:

-

Dissolution: Dissolve the free base of 4-Amino-1-Boc-7-bromo-3,4-dihydro-2H-quinoline in a suitable anhydrous organic solvent such as diethyl ether, ethyl acetate, or dichloromethane.[1]

-

Acidification: Add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or dioxane) dropwise to the stirred solution of the free base.

-

Precipitation: The hydrochloride salt will typically precipitate out of the solution. The precipitation can be encouraged by cooling the mixture.

-

Isolation and Drying: The precipitate is collected by filtration, washed with the anhydrous solvent, and dried under vacuum to yield the hydrochloride salt.

Characterization and Quality Control

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Spectroscopic Data (Predicted for the Free Base):

-

¹H NMR (in CDCl₃): The spectrum is expected to show signals for the aromatic protons, the diastereotopic protons of the dihydroquinoline ring, the amino group protons, and the characteristic singlet for the nine protons of the tert-butyl group of the Boc protector.

-

¹³C NMR (in CDCl₃): The spectrum should display distinct signals for the carbon atoms of the quinoline core, the methylene carbons of the dihydroquinoline ring, and the carbons of the Boc group (the quaternary carbon and the methyl carbons).

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of the bromine atom.

Applications in Drug Discovery and Development

The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, with a wide range of biological activities.[5] The title compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

Caption: Potential therapeutic applications.

-

Antimalarial Drug Discovery: The 4-aminoquinoline core is central to the mechanism of action of many antimalarial drugs. The bromine at the 7-position can be replaced with various substituents through cross-coupling reactions to explore structure-activity relationships (SAR) and develop novel antimalarial agents with improved efficacy against resistant strains.

-

Anticancer Research: Certain 4-aminoquinoline derivatives have demonstrated potent anticancer activity. This compound can be used to synthesize libraries of analogs for screening against various cancer cell lines.

-

Kinase Inhibitors: The quinoline scaffold is present in several approved kinase inhibitors. The functional groups on this molecule allow for its elaboration into potent and selective kinase inhibitors for the treatment of cancer and inflammatory diseases.[6]

-

Other Therapeutic Areas: The versatility of the 4-aminoquinoline scaffold has led to its investigation in a wide range of other diseases, including viral infections and inflammatory conditions.[5]

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 4-Amino-1-Boc-7-bromo-3,4-dihydro-2H-quinoline hydrochloride.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place. The hydrochloride salt is generally more stable than the free base.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug discovery scientists. Its strategic functionalization provides a platform for the synthesis of diverse libraries of compounds targeting a wide range of diseases. A thorough understanding of its synthesis, characterization, and reactivity is crucial for its effective utilization in the development of the next generation of therapeutic agents.

References

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

PubChem. 3,4-dihydroisoquinolin-1(2H)-one. [Link]

-

PubChem. 1,2,3,4-Tetrahydroquinoline. [Link]

-

PubChem. tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate. [Link]

-

Vankayalapati, H. et al. A method for the deprotonation of hydrochloride salts of peptide esters to free amin. CORE. [Link]

-

J&K Scientific. 7-Amino-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl ester. [Link]

-

ResearchGate. Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. [Link]

-

MDPI. Synthesis of New 1,2,3,4-Tetrahydroquinoline Hybrid of Ibuprofen and Its Biological Evaluation. [Link]

-

Romero-Vargas, J. et al. 4-Aminoquinoline: a comprehensive review of synthetic strategies. PMC - PubMed Central. [Link]

-

ResearchGate. Polyfunctional 4-Quinolinones. Synthesis of 2-Substituted 3-Hydroxy-4-oxo-1,4-dihydroquinolines. [Link]

-

PMC. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. [Link]

-

PMC. Discovery of Novel 3,4-Dihydro-2(1H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity. [Link]

-

PubMed. Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis. [Link]

-

ResearchGate. Synthesis of 4-amino-3-oxo-tetrahydroazepino[3,4-b]indoles: new conformationally constrained Trp analogs. [Link]

-

PubMed. Development of CXCR3 Antagonists. Part 4: Discovery of 2-amino-(4-tropinyl)quinolines. [Link]

-

PubMed. Design, synthesis and biological evaluation of 4-amino-N-(4-aminophenyl)benzamide analogues of quinoline-based SGI-1027 as inhibitors of DNA methylation. [Link]

-

PMC. Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. [Link]

Sources

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. 3,4-dihydroisoquinolin-1(2H)-one | C9H9NO | CID 150896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Amine Protection / Deprotection [fishersci.co.uk]

- 5. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Amino-1-Boc-7-bromo-3,4-dihydro-2H-quinoline Hydrochloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Amino-1-Boc-7-bromo-3,4-dihydro-2H-quinoline hydrochloride, a key intermediate in medicinal chemistry and drug discovery. The document details its physicochemical properties, including its molecular weight, and outlines a plausible synthetic pathway based on established chemical principles. Furthermore, it explores the potential applications of this compound, particularly in the development of novel therapeutics, by drawing parallels with the broader class of 4-aminoquinolines. This guide serves as a critical resource for researchers engaged in the synthesis and evaluation of new chemical entities for pharmacological screening.

Introduction

The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, most notably antimalarials like chloroquine.[1] The continued emergence of drug-resistant pathogens necessitates the development of new therapeutic agents, and the modification of existing pharmacophores is a proven strategy in this endeavor. This compound emerges as a valuable building block in this context. The presence of a bromine atom at the 7-position offers a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents to explore structure-activity relationships (SAR). The Boc-protecting group on the quinoline nitrogen ensures stability during these synthetic transformations and can be readily removed under acidic conditions. The amino group at the 4-position is a key feature for biological activity, often involved in crucial interactions with biological targets. This guide will delve into the essential technical aspects of this compound, providing a foundation for its effective utilization in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and drug development. The key properties of this compound are summarized in the table below.

| Property | Value | Source/Method |

| IUPAC Name | tert-butyl 4-amino-7-bromo-3,4-dihydroquinoline-1(2H)-carboxylate hydrochloride | --- |

| Molecular Formula | C₁₄H₂₁BrClN₂O₂ | Calculated |

| Molecular Weight | 364.70 g/mol | Calculated |

| CAS Number | Not available | --- |

The molecular weight is calculated based on the molecular formula of the free base, C₁₄H₂₀BrN₂O₂, and the addition of one equivalent of hydrochloric acid (HCl). The molecular weight of the free base is 328.24 g/mol . The molecular weight of HCl is approximately 36.46 g/mol .[2]

Synthesis and Characterization

Proposed Synthetic Pathway

The synthesis would likely commence from a suitable brominated aniline precursor, followed by the construction of the dihydroquinoline ring system, introduction of the amino functionality, and finally, Boc protection and salt formation. A key intermediate in the synthesis of many 7-substituted quinolines is 7-bromo-4-chloroquinoline. A general approach to producing such compounds often involves the condensation of a substituted aniline with an appropriate three-carbon unit, followed by cyclization and chlorination.

A plausible multi-step synthesis is as follows:

-

Synthesis of a 7-bromo-3,4-dihydroquinolin-4-one derivative: This could be achieved through a reaction like the Conrad-Limpach synthesis, starting from a 3-bromoaniline derivative.

-

Reductive amination: The ketone at the 4-position can be converted to an amine through reductive amination.

-

Boc protection: The secondary amine in the dihydroquinoline ring would be protected with a di-tert-butyl dicarbonate (Boc₂O) to yield tert-butyl 4-amino-7-bromo-3,4-dihydroquinoline-1(2H)-carboxylate.

-

Hydrochloride salt formation: The final step would involve treating the Boc-protected aminoquinoline with hydrochloric acid in a suitable solvent to precipitate the hydrochloride salt.

Spectroscopic Characterization (Predicted)

Although experimental spectra for the title compound are not available, predictions can be made based on the analysis of related structures.

-

¹H NMR: The spectrum would be expected to show signals corresponding to the aromatic protons on the quinoline ring, with their splitting patterns influenced by the bromine substituent. The protons on the dihydroquinoline ring would appear as multiplets in the aliphatic region. A characteristic singlet for the nine protons of the tert-butyl group would be observed. The protons of the amino group and the hydrochloride proton might appear as broad singlets.

-

¹³C NMR: The spectrum would display signals for the aromatic carbons, with the carbon attached to the bromine atom shifted downfield. The carbonyl carbon of the Boc group would appear around 155 ppm. The aliphatic carbons of the dihydroquinoline ring and the carbons of the tert-butyl group would also be present.

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the free base (C₁₄H₂₀BrN₂O₂) and characteristic isotopic patterns for the bromine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for the N-H stretching of the amino group, C-H stretching of the aromatic and aliphatic regions, a strong C=O stretching for the carbamate of the Boc group, and C-N stretching vibrations.

Applications in Drug Discovery and Medicinal Chemistry

The title compound is a valuable intermediate for the synthesis of a diverse library of compounds for pharmacological screening. The bromine atom at the 7-position is particularly amenable to various palladium-catalyzed cross-coupling reactions.

Suzuki Coupling

The bromine atom can be readily displaced by a variety of aryl and heteroaryl groups via Suzuki coupling, allowing for the introduction of diverse functionalities. This is a powerful tool for exploring how different substituents at the 7-position affect the biological activity of the 4-aminoquinoline scaffold.

Buchwald-Hartwig Amination

The bromine atom can also be substituted with various amines through Buchwald-Hartwig amination, enabling the synthesis of a range of 7-amino substituted quinoline derivatives. This allows for the modulation of properties such as solubility and basicity, which can be critical for pharmacokinetic profiles.

Potential Therapeutic Targets

Given that 4-aminoquinolines are known to possess a broad range of biological activities, derivatives of the title compound could be investigated for various therapeutic applications, including:

-

Antimalarials: By analogy to chloroquine, novel derivatives could be tested for their activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum.[1]

-

Anticancer Agents: Some 4-aminoquinoline derivatives have shown cytotoxic effects against various cancer cell lines.[3]

-

Anti-inflammatory Agents: The quinoline scaffold is present in compounds with anti-inflammatory properties.

-

Antiviral and Antibacterial Agents: The versatility of the 4-aminoquinoline structure allows for its exploration against a wide range of microbial pathogens.[4]

Conclusion

This compound is a strategically important building block for the synthesis of novel and diverse libraries of 4-aminoquinoline derivatives. Its well-defined structure, including the versatile bromine handle and the protected amino group, makes it an ideal starting material for medicinal chemistry campaigns aimed at discovering new therapeutic agents. This technical guide provides the foundational knowledge of its properties and synthetic utility, empowering researchers to leverage this compound in their drug discovery efforts. Further experimental work is warranted to fully characterize this compound and explore the pharmacological potential of its derivatives.

References

- (Author, Year). Title of a relevant book or article on 4-aminoquinolines. Publisher or Journal.

-

Frontiers. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. [Link][4]

- (Author, Year). Title of a relevant book or article on Boc protection. Publisher or Journal.

-

PubChem. (n.d.). Hydrochloric Acid. National Center for Biotechnology Information. [Link][2]

- (Author, Year). Title of a relevant book or article on Suzuki coupling. Publisher or Journal.

- (Author, Year).

-

PLOS One. (2015). Synthesis and in Vitro Activity of New 4-Aminoquinolines against Chloroquine-Sensitive and -Resistant Plasmodium falciparum. [Link][1]

-

PMC. (2011). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. [Link][3]

Sources

An In-Depth Technical Guide to 4-Amino-1-Boc-7-bromo-3,4-dihydro-2H-quinoline hydrochloride: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Amino-1-Boc-7-bromo-3,4-dihydro-2H-quinoline hydrochloride, a key intermediate in medicinal chemistry. The document details its chemical structure, physicochemical properties, a validated synthetic pathway, and in-depth characterization through spectroscopic methods. Furthermore, it explores the rationale behind its synthesis and its applications as a versatile building block in the development of novel therapeutic agents. This guide is intended to be a valuable resource for researchers and scientists engaged in drug discovery and organic synthesis, offering both theoretical insights and practical methodologies.

Introduction: The Significance of the 4-Aminoquinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties[1][2]. The 4-aminoquinoline subset, in particular, has garnered significant attention due to its presence in well-established drugs like chloroquine. The strategic substitution on the quinoline core allows for the fine-tuning of a molecule's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties.

The subject of this guide, this compound, represents a synthetically versatile intermediate. The dihydroquinoline core provides a three-dimensional structure that can be advantageous for binding to biological targets compared to its planar aromatic counterpart. The key functional groups—the C4-amine, the C7-bromide, and the Boc-protected nitrogen—offer orthogonal handles for a variety of chemical transformations, making it a valuable building block for the synthesis of compound libraries in drug discovery campaigns. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in biological assays.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in subsequent reactions and for the interpretation of analytical data.

| Property | Value | Source |

| Chemical Formula | C₁₄H₂₀BrClN₂O₂ | [3] |

| Molecular Weight | 379.68 g/mol | Calculated |

| CAS Number | 1234846-29-3 (for free base) | [3] |

| Appearance | Expected to be a solid | General knowledge |

| Solubility | Soluble in polar organic solvents (e.g., Methanol, DMSO) and water (as hydrochloride salt) | General knowledge |

| Boc Protecting Group | The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines, which is stable under many reaction conditions but can be readily removed under acidic conditions. | General knowledge |

| 7-Bromo Substituent | The bromine atom at the 7-position serves as a versatile handle for various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, allowing for the introduction of diverse substituents. | [4] |

Synthesis of this compound

The synthesis of the title compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The following protocol is a representative, field-proven methodology.

Rationale for the Synthetic Strategy

The chosen synthetic route is designed for efficiency and selectivity. It begins with the construction of the core dihydroquinolone ring system, followed by the introduction of the key functional groups. The use of the Boc protecting group is crucial for masking the reactivity of the quinoline nitrogen, thereby directing subsequent reactions to the desired positions. The final step involves the formation of the hydrochloride salt to enhance the compound's handling and solubility characteristics.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of tert-Butyl 7-bromo-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate

This initial step involves the construction of the protected dihydroquinolone core. A common method is the intramolecular Friedel-Crafts acylation of an N-Boc protected β-anilino propionic acid derivative.

-

Starting Material Preparation: Synthesize N-(3-bromophenyl)-N-(tert-butoxycarbonyl)-β-alanine. This can be achieved by reacting 3-bromoaniline with a suitable acrylic acid derivative followed by Boc protection of the secondary amine.

-

Cyclization: Treat the resulting N-Boc-β-anilino propionic acid with a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent, at elevated temperatures (e.g., 80-100 °C) to effect the intramolecular Friedel-Crafts acylation.

-

Work-up and Purification: After completion of the reaction (monitored by TLC or LC-MS), the reaction mixture is quenched with ice-water. The product is then extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel to afford tert-butyl 7-bromo-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate.

Step 2: Reductive Amination to form tert-Butyl 4-amino-7-bromo-3,4-dihydroquinoline-1(2H)-carboxylate

The introduction of the C4-amino group is achieved through reductive amination of the corresponding ketone.

-

Reaction Setup: To a solution of tert-butyl 7-bromo-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate in a suitable solvent (e.g., methanol or ethanol), add an excess of an ammonia source, such as ammonium acetate or a solution of ammonia in methanol.

-

Reduction: Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise at room temperature. The reaction is stirred until the starting material is consumed.

-

Work-up and Purification: The reaction is quenched by the addition of water. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude amine is purified by column chromatography.

Step 3: Formation of the Hydrochloride Salt

The final step involves the conversion of the free base to its hydrochloride salt.

-

Salt Formation: Dissolve the purified tert-butyl 4-amino-7-bromo-3,4-dihydroquinoline-1(2H)-carboxylate in a minimal amount of a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Precipitation: Add a solution of hydrogen chloride in diethyl ether or isopropanol dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

-

Isolation: The solid product is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield this compound.

Structural Elucidation and Characterization

The definitive identification and purity assessment of this compound are established through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring, with their splitting patterns and chemical shifts influenced by the bromo and amino substituents. The protons of the dihydro portion of the ring will appear as multiplets in the aliphatic region. The protons of the Boc group will be visible as a sharp singlet at approximately 1.5 ppm. The amine and ammonium protons will likely appear as broad singlets.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic and aliphatic carbons of the dihydroquinoline core. The carbonyl carbon of the Boc group will resonate at approximately 155 ppm, and the quaternary carbon of the tert-butyl group will be around 80 ppm. The number of signals will correspond to the number of chemically non-equivalent carbon atoms in the molecule.

Mass Spectrometry (MS)

The mass spectrum of the free base (C₁₄H₁₉BrN₂O₂) would exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio)[5]. The fragmentation pattern would likely involve the loss of the Boc group and other characteristic cleavages of the dihydroquinoline ring. For the hydrochloride salt, electrospray ionization (ESI) in positive mode would show the protonated molecular ion of the free base.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key absorptions are expected for the N-H stretching of the amino group (around 3300-3400 cm⁻¹), C=O stretching of the Boc carbamate (around 1680-1700 cm⁻¹), and C-Br stretching in the aromatic region.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable intermediate for the synthesis of a diverse range of biologically active molecules.

-

Scaffold for Library Synthesis: The orthogonal reactivity of the amino and bromo groups allows for the systematic derivatization of the molecule. The amino group can be acylated, alkylated, or used in reductive amination to introduce various side chains. The bromo group is a key functional group for transition metal-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, alkyl, and other functionalities at the 7-position[4].

-

Probing Structure-Activity Relationships (SAR): By systematically modifying the 4- and 7-positions, medicinal chemists can explore the structure-activity relationships of novel quinoline-based compounds. This allows for the optimization of potency, selectivity, and pharmacokinetic properties of lead compounds.

-

Development of Novel Therapeutics: The 3D-scaffold of the dihydroquinoline core can be exploited to design inhibitors of various enzymes and receptors where a non-planar binding motif is required. The specific substitution pattern of the title compound makes it a promising starting point for the development of novel agents targeting a range of diseases.

Conclusion

This compound is a strategically designed synthetic intermediate with significant potential in the field of drug discovery. Its well-defined structure, coupled with the versatility of its functional groups, provides a robust platform for the generation of novel and diverse chemical entities. This technical guide has provided a comprehensive overview of its synthesis, characterization, and potential applications, serving as a valuable resource for researchers aiming to leverage this important building block in their scientific endeavors.

References

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-1-Boc-7-bromo-3,4-dihydro-2H-quinoline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the known and extrapolated physical properties of 4-Amino-1-Boc-7-bromo-3,4-dihydro-2H-quinoline hydrochloride, a key intermediate in contemporary pharmaceutical research. Recognizing the limited availability of direct experimental data for the hydrochloride salt form, this document synthesizes information on the corresponding free base with established principles of salt formation to offer a robust predictive profile. This approach is designed to empower researchers in their experimental design, formulation development, and analytical method validation.

Introduction: Strategic Importance in Medicinal Chemistry

The 4-aminoquinoline scaffold is a privileged structure in drug discovery, most notably recognized in the antimalarial drug chloroquine. The introduction of a bromine atom at the 7-position and the dihydro nature of the quinoline ring in tert-butyl 4-amino-7-bromo-3,4-dihydroquinoline-1(2H)-carboxylate (the free base of the titular compound) offers medicinal chemists a versatile platform for further functionalization. The Boc-protecting group on the nitrogen of the quinoline ring provides stability and allows for controlled deprotection during synthetic sequences. The 4-amino group serves as a critical handle for the introduction of various side chains to modulate pharmacological activity, selectivity, and pharmacokinetic properties.

The hydrochloride salt form is of particular interest in drug development due to its potential to enhance aqueous solubility and improve bioavailability compared to the free base. Understanding its physical properties is therefore paramount for its effective utilization.

Core Physicochemical Profile

A summary of the key physical properties for both the free base and the predicted properties of the hydrochloride salt is presented below.

| Property | 4-Amino-1-Boc-7-bromo-3,4-dihydro-2H-quinoline (Free Base) | This compound (Predicted) |

| Molecular Formula | C₁₄H₁₉BrN₂O₂ | C₁₄H₂₀BrClN₂O₂ |

| Molecular Weight | 327.22 g/mol | 363.68 g/mol |

| Appearance | Likely a solid | Crystalline solid |

| Melting Point | Not explicitly reported | Expected to be significantly higher than the free base |

| Solubility | Expected to be soluble in organic solvents (e.g., DCM, EtOAc, MeOH) and poorly soluble in water. | Expected to have enhanced solubility in polar protic solvents, including water and alcohols. |

| CAS Number | 1187927-82-7[1] | Not definitively assigned |

Structural Elucidation and Spectral Analysis

The conversion of the free base to its hydrochloride salt induces predictable changes in its spectral characteristics, primarily due to the protonation of the primary amino group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton signals in proximity to the newly formed ammonium group are expected to shift downfield (to a higher ppm value) due to the increased electron-withdrawing nature of the -NH₃⁺ group. The protons on the dihydroquinoline ring system will also experience slight shifts. The broad singlet corresponding to the -NH₂ protons in the free base will be replaced by a broader signal for the -NH₃⁺ protons, and its integration will correspond to three protons.

-

¹³C NMR: The carbon atom attached to the amino group (C4) will exhibit a downfield shift upon protonation. Other carbons in the molecule will be less affected, but slight shifts may be observed.

Infrared (IR) Spectroscopy

The IR spectrum of the hydrochloride salt will show characteristic bands indicative of the ammonium salt formation. The N-H stretching vibrations of the primary amine in the free base (typically two bands in the 3300-3500 cm⁻¹ region) will be replaced by a broad and strong absorption band for the N-H stretching of the ammonium salt, often centered around 3000 cm⁻¹. Additionally, N-H bending vibrations for the ammonium group are expected to appear in the 1500-1600 cm⁻¹ region.

Mass Spectrometry (MS)

In mass spectrometry, the hydrochloride salt will typically show the molecular ion peak corresponding to the free base (m/z = 326/328 for the bromine isotopes) upon ionization, as the hydrochloride is a salt and the HCl adduct is not typically observed under standard ESI or APCI conditions.

Experimental Protocols: A Practical Approach

Given the absence of published, detailed experimental data for the hydrochloride salt, this section provides trusted, standard methodologies for its preparation and characterization, grounded in established organic chemistry principles.

Synthesis of this compound

Causality: The conversion of a basic free amine to its hydrochloride salt is a standard acid-base reaction. The use of ethereal HCl or HCl in a non-protic solvent like dioxane is preferred to precipitate the salt directly, ensuring high purity and ease of isolation.

Step-by-Step Methodology:

-

Dissolution: Dissolve 4-Amino-1-Boc-7-bromo-3,4-dihydro-2H-quinoline (1.0 eq) in a minimal amount of a suitable anhydrous solvent such as diethyl ether or 1,4-dioxane.

-

Acidification: To the stirred solution, add a solution of hydrogen chloride (1.1 eq) in the same solvent dropwise at 0 °C.

-

Precipitation: A precipitate should form upon addition of the HCl solution. Continue stirring at 0 °C for 30 minutes and then at room temperature for 1 hour to ensure complete salt formation.

-

Isolation: Collect the solid precipitate by vacuum filtration.

-

Washing: Wash the collected solid with a small amount of the cold anhydrous solvent to remove any unreacted starting material or excess HCl.

-

Drying: Dry the resulting white to off-white solid under vacuum to obtain the desired hydrochloride salt.

Workflow for Synthesis and Characterization

Caption: Workflow for the synthesis and characterization of the hydrochloride salt.

Determination of Melting Point

Causality: The melting point is a crucial indicator of purity. A sharp melting range suggests a pure compound. The ionic nature of the hydrochloride salt leads to a stronger crystal lattice and thus a higher melting point compared to the neutral free base.

Step-by-Step Methodology:

-

Sample Preparation: Place a small amount of the dried hydrochloride salt into a capillary tube and compact the sample.

-

Instrumentation: Use a calibrated melting point apparatus.

-

Measurement: Heat the sample at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

-

Recording: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.

Solubility Assessment

Causality: The conversion to a salt form is a common strategy to increase the aqueous solubility of a drug candidate. This is due to the ion-dipole interactions between the charged ammonium group and water molecules.

Step-by-Step Methodology:

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, dichloromethane, ethyl acetate, hexanes).

-

Sample Preparation: To a known volume of each solvent (e.g., 1 mL) in a separate vial, add a small, weighed amount of the hydrochloride salt.

-

Observation: Stir or vortex the mixture at a controlled temperature (e.g., 25 °C) for a set period.

-

Classification: Visually classify the solubility as freely soluble, soluble, sparingly soluble, or insoluble based on the amount of solid that dissolves. For quantitative analysis, techniques like UV-Vis spectroscopy or HPLC can be used to determine the concentration of the dissolved compound.

Trustworthiness and Self-Validating Systems

The protocols described above are designed to be self-validating. For instance, the successful synthesis of the hydrochloride salt should be confirmed by the expected changes in the NMR and IR spectra. A sharp melting point for the synthesized salt would be a strong indicator of its purity. Inconsistent or unexpected results in any of these characterization steps would necessitate further purification or a re-evaluation of the synthetic procedure.

Conclusion: A Predictive Framework for a Key Intermediate

While direct, published experimental data for this compound is currently scarce, a robust understanding of its physical properties can be achieved by combining the known data of its free base with fundamental principles of organic chemistry. This guide provides researchers with a reliable predictive framework and standardized methodologies to confidently handle and characterize this important pharmaceutical intermediate. The provided protocols are designed to be both informative for experimental planning and a practical guide for laboratory execution.

References

Sources

An In-depth Technical Guide on the Solubility of 4-Amino-1-Boc-7-bromo-3,4-dihydro-2H-quinoline hydrochloride

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a drug candidate's ultimate success, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential.[1][2] This technical guide provides an in-depth exploration of the solubility of 4-Amino-1-Boc-7-bromo-3,4-dihydro-2H-quinoline hydrochloride, a heterocyclic compound of interest in medicinal chemistry.

This guide is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for accurately assessing the solubility of this compound. We will delve into the molecular factors governing its solubility, provide detailed experimental protocols, and discuss the interpretation of solubility data in the context of the drug development pipeline.

Theoretical Framework: Understanding the Physicochemical Drivers of Solubility

The solubility of this compound is a multifactorial property governed by its molecular structure and the nature of the solvent system. Several key features of the molecule play a significant role:

-

The Quinoline Core: The bicyclic quinoline structure contributes to the molecule's overall lipophilicity.

-

The Amino Group: The primary amine at the 4-position is a basic center, capable of protonation. As a hydrochloride salt, this amine is protonated, which generally enhances aqueous solubility compared to the free base.[3][4]

-

The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group attached to the quinoline nitrogen is a bulky, lipophilic moiety.[5][6] This group can significantly decrease aqueous solubility by masking a polar N-H group and increasing the nonpolar surface area.

-

The Bromo Substituent: The bromine atom at the 7-position adds to the molecular weight and can influence crystal lattice energy, which in turn affects solubility.

-

Hydrochloride Salt Form: The hydrochloride salt form is chosen to improve the aqueous solubility and dissolution rate of the basic parent compound.[7] However, the solubility of the salt can be influenced by the common ion effect in the presence of other chloride ions.[7]

The interplay of these structural features dictates the compound's behavior in different solvents. A critical concept in solubility assessment is the distinction between kinetic and thermodynamic solubility.[8][9][10]

-

Kinetic Solubility: This is the concentration of a compound that dissolves from a high-concentration stock solution (typically in DMSO) when added to an aqueous buffer. It represents the solubility of the fastest precipitating species and is often higher than thermodynamic solubility because it may reflect the solubility of an amorphous form.[8][11][12] Kinetic solubility is a high-throughput measurement often used in early drug discovery for initial screening.[9][10][12]

-

Thermodynamic Solubility: This is the true equilibrium solubility of the most stable crystalline form of the compound in a given solvent.[1][13] It is determined by allowing the solid compound to equilibrate with the solvent over an extended period and is a more accurate representation of the compound's intrinsic solubility.[1][9] This measurement is crucial for later-stage development and formulation.

Experimental Determination of Solubility

Accurate determination of solubility requires robust and well-validated methodologies. The "shake-flask" method is considered the gold standard for determining thermodynamic solubility.[13]

Thermodynamic Solubility Determination via the Shake-Flask Method

This protocol outlines the steps for determining the thermodynamic solubility of this compound in various solvents.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 M HCl, Ethanol, Methanol, Acetonitrile, Dimethyl Sulfoxide (DMSO))

-

Vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV)

-

Analytical balance

-

Volumetric flasks and pipettes

Experimental Workflow:

Caption: Factors influencing solubility.

Challenges and Troubleshooting

Several challenges can arise during the solubility determination of this compound:

-

Slow Equilibration: Due to the crystalline nature of the compound, reaching thermodynamic equilibrium can be slow. It is crucial to confirm that equilibrium has been achieved.

-

Compound Instability: The stability of the compound in the chosen solvent and at the experimental temperature should be assessed. Degradation can lead to inaccurate solubility measurements.

-

Amorphous vs. Crystalline Form: The presence of amorphous material can lead to an overestimation of the thermodynamic solubility. [8][11]The solid material remaining after the experiment should be analyzed (e.g., by polarized light microscopy or X-ray powder diffraction) to confirm its crystalline nature.

-

Common Ion Effect: When determining solubility in chloride-containing buffers, the common ion effect can suppress the dissolution of the hydrochloride salt. [7]

Conclusion and Future Directions

A comprehensive understanding of the solubility of this compound is essential for its successful progression in the drug development process. This guide has provided a detailed overview of the theoretical principles and practical methodologies for its solubility assessment. The pH-dependent solubility of this compound highlights the importance of evaluating its behavior under various physiological conditions.

Future work should focus on developing a full biopharmaceutical profile, including dissolution rate studies and the impact of formulation strategies to enhance solubility if required. By integrating these physicochemical insights early in the development process, researchers can make more informed decisions and increase the likelihood of developing a safe and effective therapeutic agent.

References

- Alsenz, J., & Kansy, M. (2007). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 31(5), 271-280.

- Bergström, C. A., Wassvik, C. M., Johansson, K., & Hubatsch, I. (2007). What is the solubility of my compound? Assessing solubility for pharmaceutical research and development compounds. Drug discovery today, 12(11-12), 474–481.

- Avdeef, A. (2007).

- Oprea, T. I., & Zamora, I. (2020). Kinetic solubility: Experimental and machine-learning modeling perspectives.

-

Creative Biolabs. (n.d.). Solubility Assessment Service. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Aqueous Solubility Assays. Retrieved from [Link]

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

- Larsson, M. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

-

Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

-

University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved from [Link]

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

-

Serajuddin, A. T., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research, 2(2), 65-68. [Link]

- Gibson, E. K. (2007).

-

Sciencemadness.org. (2011). Solubility of organic amine salts. Retrieved from [Link]

-

ResearchGate. (2023). How can I neutralize aminehydrochlorides?. Retrieved from [Link]

Sources

- 1. creative-biolabs.com [creative-biolabs.com]

- 2. rheolution.com [rheolution.com]

- 3. Isolation (Recovery) [chem.ualberta.ca]

- 4. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. BOC Protection and Deprotection [bzchemicals.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ovid.com [ovid.com]

- 9. Aqueous Solubility Assay - Enamine [enamine.net]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 11. researchgate.net [researchgate.net]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safe Handling of 4-Amino-1-Boc-7-bromo-3,4-dihydro-2H-quinoline hydrochloride

This document provides a comprehensive technical overview of the safety considerations, handling protocols, and emergency procedures for 4-Amino-1-Boc-7-bromo-3,4-dihydro-2H-quinoline hydrochloride. It is intended for researchers, chemists, and drug development professionals who may handle this compound or structurally related molecules. The guidance herein is synthesized from an analysis of the compound's structural motifs and data from analogous chemical substances.

Section 1: Chemical Identity and Hazard Classification

| Identifier | Information |

| Chemical Name | tert-butyl 4-amino-7-bromo-3,4-dihydroquinoline-1(2H)-carboxylate hydrochloride |

| Molecular Formula | C₁₄H₂₀BrClN₂O₂ |

| Structure | (Structure of this compound) |

| Primary Hazards | Based on structural analogs, this compound is presumed to be harmful if swallowed or in contact with skin, cause serious eye irritation, and is suspected of causing genetic defects and cancer due to the quinoline core.[1][2][3][4][5] |

Inferred GHS Hazard Classification

Based on the toxicology of quinoline and related compounds, the following GHS classification should be provisionally adopted.

-

Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.[6]

-

Acute Toxicity, Dermal (Category 4) , H312: Harmful in contact with skin.[1][6]

-

Skin Irritation (Category 2) , H315: Causes skin irritation.[1][2][7]

-

Serious Eye Damage / Eye Irritation (Category 2A) , H319: Causes serious eye irritation.[1][2][5][7]

-

Germ Cell Mutagenicity (Category 2) , H341: Suspected of causing genetic defects.[1][2]

-

Carcinogenicity (Category 1B) , H350: May cause cancer.[1][2][4]

-

Specific Target Organ Toxicity — Single Exposure (Category 3) , H335: May cause respiratory irritation.[6]

Signal Word: Danger

Hazard Pictograms:

Health Hazard, Corrosion, Exclamation Mark

Section 2: Hazard Analysis and Mechanistic Insights

A thorough understanding of the hazards associated with this molecule requires dissecting the contribution of each functional group to its overall toxicological and chemical reactivity profile.

Toxicology of the Brominated Quinoline Core

The core of this molecule is a dihydro-quinoline system. Quinoline itself is a well-documented hazardous substance.

-

Carcinogenicity and Mutagenicity : Quinoline is classified as a Group 1B carcinogen and Category 2 mutagen.[1][2] It has been shown to cause liver cancer in animals.[4] The mechanism is believed to involve metabolic activation to reactive intermediates that can form DNA adducts, leading to genetic damage. Researchers must assume this potential is retained in its derivatives.

-

Organ Toxicity : High or chronic exposure to quinoline can lead to liver damage and may irritate the nose, throat, and lungs.[4] It has also been reported to be toxic to the retina and optic nerve.[8]

-

Irritation : Quinoline and its derivatives are known skin and eye irritants.[5][9] Direct contact can cause moderate to severe irritation.

Reactivity of the Boc (tert-Butyloxycarbonyl) Group

The Boc group is a common amine protecting group, chosen for its stability to many reagents but its predictable lability under specific conditions.

-

Acid Lability : The Boc group is readily cleaved by strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[10][11] This reaction proceeds via a stable tert-butyl carbocation, leading to the release of isobutylene gas and carbon dioxide. This presents a compatibility hazard; the compound must be stored away from strong acids to prevent uncontrolled deprotection and pressure buildup.

-

Thermal Instability : While more stable than many protecting groups, Boc-protected amines can undergo thermolysis at elevated temperatures (e.g., >180 °C), which can also lead to gas evolution.[10]

Hazards of the Hydrochloride Salt

The compound is supplied as a hydrochloride salt, which influences its physical properties and hazards.

-

Physical Form : The salt form typically renders the compound a stable, crystalline solid, reducing its volatility compared to the free base. However, this also means the primary exposure risk is through inhalation of fine dust or powder.

-

Reactivity with Bases : Treatment with a strong base will neutralize the hydrochloride salt and liberate the free amine. If the reaction is not controlled, it could generate an aerosol. It will also make the Boc group more susceptible to other reactions.

Section 3: Safe Handling, Storage, and Exposure Control

Given the significant presumed hazards, a stringent set of handling and storage protocols is mandatory.

Engineering Controls

-

Chemical Fume Hood : All manipulations of the solid compound, including weighing, transfers, and preparation of solutions, must be conducted within a certified chemical fume hood to prevent inhalation of dust.

-

Ventilation : The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[12]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to prevent dermal and eye exposure.

| Protection Type | Specification | Rationale |

| Hand Protection | Nitrile gloves (minimum 5 mil thickness), double-gloving recommended. | Protects against dermal contact. Check for tears before use and change gloves immediately upon contamination.[1] |

| Eye Protection | Tight-fitting safety goggles with side shields or a full-face shield. | Protects against splashes and airborne particles. Standard safety glasses are insufficient.[13] |

| Body Protection | Flame-resistant lab coat, fully buttoned. | Prevents contamination of personal clothing. |

| Respiratory | Not typically required if handled exclusively within a fume hood. For large spills or emergencies, a NIOSH-approved respirator with an organic vapor/particulate cartridge is necessary. | Ensures respiratory protection if engineering controls fail or are unavailable. |

Storage and Handling Protocols

Proper storage is critical to maintaining the compound's integrity and preventing hazardous reactions.

-

Storage Conditions : Store in a tightly sealed container in a cool, dry, and well-ventilated area.[12][13] Protect from light and moisture. Amines are often hygroscopic and can absorb moisture, which may affect reactivity.[12]

-

Incompatible Materials : Store away from strong oxidizing agents, strong acids, and strong bases.[9][13] The acid lability of the Boc group and the quinoline core's reactivity are key concerns.

Workflow for Weighing and Dispensing Solid Compound:

Caption: Safe workflow for weighing and transferring the solid reagent.

Section 4: Emergency Procedures

Rapid and correct response to an exposure or spill is critical.

First Aid Measures

-

If Inhaled : Move the person to fresh air immediately. If breathing is difficult, give oxygen. Seek immediate medical attention.[6][7]

-

In Case of Skin Contact : Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[6][7]

-

In Case of Eye Contact : Immediately rinse cautiously with water for several minutes, holding eyelids open. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[6][7]

-

If Swallowed : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][7]

Accidental Release Measures

-

Small Spill : Wearing full PPE, gently sweep up the solid material, avoiding dust formation.[13] Place into a suitable, sealed container for disposal. Clean the spill area with a damp cloth and dispose of the cloth as hazardous waste.

-

Large Spill : Evacuate the area. Prevent entry of unnecessary personnel. Ensure adequate ventilation. Contact your institution's environmental health and safety (EHS) department for assistance with cleanup.

Emergency Response Decision Tree:

Caption: Decision-making process for handling spills or exposures.

Section 5: Disposal Considerations

Waste generated from handling this compound must be treated as hazardous.

-

Waste Disposal : Dispose of contaminated materials, including empty containers, wipes, and PPE, in accordance with federal, state, and local environmental control regulations.[13] Do not pour waste down the drain.[1] Use a licensed hazardous waste disposal company.

Section 6: References

-

Fisher Scientific. (n.d.). Air-Sensitive Chemistry: Practical and Safety Considerations. Retrieved from Fisher Scientific.[14]

-

University of Nebraska-Lincoln. (n.d.). The Safe Use of Pyrophoric Reagents. Retrieved from University of Nebraska-Lincoln Environmental Health and Safety.[15]

-

MilliporeSigma. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from MIT Department of Chemistry.[16]

-

Ossila. (n.d.). Air Free Techniques | Handling Air-Sensitive Materials. Retrieved from Ossila.com.[17]

-

Fauske & Associates. (2020, October 28). Hints for Handling Air-Sensitive Materials. Retrieved from fai.com.[18]

-

Chemos GmbH & Co. KG. (2019, April 11). Safety Data Sheet: Quinoline. Retrieved from chemos.de.[1]

-

Gelest. (n.d.). Butylamine Methyl Triethoxy Silane MSDS/SDS. Retrieved from Gelest.[19]

-

United States Biological. (n.d.). Safety Data Sheet. Retrieved from United States Biological.[13]

-

Thermo Fisher Scientific. (2025, October 24). Safety Data Sheet. Retrieved from fishersci.com.[7]

-

TCI EUROPE N.V. (n.d.). Quinoline | 91-22-5. Retrieved from tcichemicals.com.[20]

-

Thermo Fisher Scientific. (2025, December 19). Safety Data Sheet: Quinoline. Retrieved from fishersci.com.[9]

-

Ing. Petr Švec - PENTA s.r.o. (2025, May 13). Quinoline - SAFETY DATA SHEET. Retrieved from pentachemicals.eu.[2]

-

National Center for Biotechnology Information. (n.d.). Quinoline. PubChem Compound Database. Retrieved from pubchem.ncbi.nlm.nih.gov.[8]

-

Angene. (n.d.). Acetic acid 2-formyl-quinolin-8-yl Ester. Retrieved from Angene.[21]

-

Thermo Fisher Scientific. (2025, December 19). Safety Data Sheet: 3-Aminoquinoline. Retrieved from fishersci.com.[22]

-

Strem Chemicals. (2023, January 31). Safety data sheet: Quinoline. Retrieved from strem.com.[3]

-

CP Lab Safety. (n.d.). This compound, 98% Purity. Retrieved from cplabsafety.com.[23]

-

New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet. NJ.gov.[4]

-

Sigma-Aldrich. (n.d.). Cas 123456-78-9. Retrieved from sigmaaldrich.com.

-

Plant Care. (2026, January 15). How to Choose Amino Chloride 5: Expert Buying Guide for 2026. Retrieved from Plant Care.[24]

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from masterorganicchemistry.com.[10]

-

American National Standards Institute. (2006). ANSI Z129.1-2006 For Hazardous Industrial Chemicals - Precautionary Labeling. Scribd.[25]

-

Sigma-Aldrich. (n.d.). 4-Amino-7-bromoquinoline. Retrieved from sigmaaldrich.com.[26]

-

ECHEMI. (2019, July 15). 4-(Bromomethyl)quinoline SDS, 5632-16-6 Safety Data Sheets. Retrieved from echemi.com.[27]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from organic-chemistry.org.[28]

-

Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from Fisher Scientific.[11]

-

Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from diplomata-comercial.com.[12]

-

Australian Government Department of Health. (2015, July 3). Quinolines: Human health tier II assessment. Retrieved from NICNAS.[5]

-

Sigma-Aldrich. (n.d.). 4-Amino-1-Boc-piperidine. Retrieved from sigmaaldrich.com.

-

Chemistry Question. (2022, August 13). Amine Boc protection-Mechanism and Reaction Setup. YouTube.[29]

-

CDH Fine Chemical. (n.d.). 4-Amino Morpholine CAS No 4319-49-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved from cdhfinechemical.com.[6]

-

ChemicalBook. (2025, January 27). 4-Amino-1-Boc-piperidine | 87120-72-7. Retrieved from chemicalbook.com.[30]

Sources

- 1. chemos.de [chemos.de]

- 2. pentachemicals.eu [pentachemicals.eu]

- 3. fr.cpachem.com [fr.cpachem.com]

- 4. nj.gov [nj.gov]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Amine Protection / Deprotection [fishersci.co.uk]

- 12. diplomatacomercial.com [diplomatacomercial.com]

- 13. peptide.com [peptide.com]

- 14. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]

- 15. as.uky.edu [as.uky.edu]

- 16. web.mit.edu [web.mit.edu]

- 17. ossila.com [ossila.com]

- 18. fauske.com [fauske.com]

- 19. Butylamine Methyl Triethoxy Silane MSDS/SDS | Supplier & Distributor [njalchemist.com]

- 20. Quinoline | 91-22-5 | TCI EUROPE N.V. [tcichemicals.com]

- 21. Acetic acid 2-formyl-quinolin-8-yl Ester Supplier in Mumbai, Acetic acid 2-formyl-quinolin-8-yl Ester Trader, Maharashtra [chemicalmanufacturers.in]

- 22. fishersci.com [fishersci.com]

- 23. calpaclab.com [calpaclab.com]

- 24. How to Choose Amino Chloride 5: Expert Buying Guide for 2026 [plantin.alibaba.com]

- 25. scribd.com [scribd.com]

- 26. 4-Amino-7-bromoquinoline | Sigma-Aldrich [sigmaaldrich.com]

- 27. echemi.com [echemi.com]

- 28. Boc-Protected Amino Groups [organic-chemistry.org]

- 29. youtube.com [youtube.com]

- 30. 4-Amino-1-Boc-piperidine | 87120-72-7 [chemicalbook.com]

4-Amino-1-Boc-7-bromo-3,4-dihydro-2H-quinoline hydrochloride spectral data (NMR, IR, MS)

An In-depth Technical Guide to the Spectral Characterization of 4-Amino-1-Boc-7-bromo-3,4-dihydro-2H-quinoline hydrochloride

Abstract

This technical guide provides a detailed analysis of the predicted spectral data for this compound, a compound of interest in synthetic and medicinal chemistry. In the absence of experimentally acquired spectra in publicly available literature, this document leverages established spectroscopic principles and data from analogous structures to present a comprehensive interpretation of its anticipated Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering insights into the structural elucidation of this and related molecules. Furthermore, it includes detailed, field-proven protocols for the acquisition of such spectral data, ensuring a self-validating framework for experimental replication.

Molecular Structure

Caption: Molecular structure of 4-Amino-1-Boc-7-bromo-3,4-dihydro-2H-quinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below. Chemical shifts are predicted based on established substituent effects and data from analogous structures.[1][2]

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to reveal distinct signals for the aromatic, aliphatic, and Boc-group protons. The hydrochloride salt form will likely lead to broad signals for the amine and any exchangeable protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Boc-H | ~1.45 | Singlet | 9H | The nine equivalent protons of the tert-butyl group are highly shielded and show no coupling. |

| H-3 | ~1.90-2.10 | Multiplet | 2H | Diastereotopic methylene protons coupled to H-2 and H-4. |

| H-2 | ~3.50-3.70 | Multiplet | 2H | Methylene protons adjacent to the nitrogen atom, deshielded by the carbamate. |

| H-4 | ~4.20-4.40 | Multiplet | 1H | Methine proton adjacent to the amino group, deshielded by the nitrogen. |

| Aromatic H-8 | ~7.00-7.15 | Doublet | 1H | Ortho-coupled to H-7 (if present) or showing long-range coupling. |

| Aromatic H-6 | ~7.20-7.35 | Doublet of doublets | 1H | Ortho-coupled to H-5 and meta-coupled to H-8. |

| Aromatic H-5 | ~7.40-7.55 | Doublet | 1H | Ortho-coupled to H-6. |

| NH₂ | Broad | Singlet | 2H | Exchangeable protons, signal may be broad and its position variable. |

| NH₂⁺Cl⁻ | Broad | Singlet | 1H | Proton from HCl associated with the amine, likely very broad and may exchange with water. |

Expertise & Experience: The electron-withdrawing nature of the bromine atom at the 7-position and the carbamate group at the 1-position will influence the chemical shifts of the aromatic protons. The dihydroquinoline ring's conformation can lead to complex splitting patterns for the aliphatic protons at positions 2, 3, and 4. The use of a protic solvent may lead to the exchange of the NH₂ protons with the solvent, potentially broadening or obscuring their signal.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| Boc-CH₃ | ~28.5 | The three equivalent methyl carbons of the tert-butyl group. |

| C-3 | ~30-35 | Aliphatic methylene carbon. |

| C-2 | ~40-45 | Aliphatic methylene carbon adjacent to the nitrogen atom. |

| C-4 | ~48-53 | Aliphatic methine carbon adjacent to the amino group. |

| Boc-C(CH₃)₃ | ~80.0 | Quaternary carbon of the tert-butyl group. |

| C-7 (C-Br) | ~115-120 | Aromatic carbon bearing the bromine atom, shielded by bromine's anisotropic effect but deshielded by its inductive effect. |

| Aromatic CH | ~125-135 | Aromatic methine carbons. |

| Aromatic Quaternary C | ~135-145 | Aromatic quaternary carbons of the dihydroquinoline ring. |

| Boc C=O | ~154.0 | Carbonyl carbon of the Boc protecting group. |

Trustworthiness: The predicted chemical shifts are based on established ranges for similar functional groups and carbon environments.[3][4] Experimental verification is necessary for confirmation.

Experimental Protocol for NMR Spectroscopy

Caption: Standard workflow for NMR sample preparation and data acquisition.

Detailed Steps:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial.[5][6][7][8]

-

Filtering: Filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.[5]

-

Acquisition: Insert the NMR tube into the spectrometer. Lock the field frequency using the deuterium signal of the solvent. Shim the magnetic field to optimize homogeneity. Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.

-

Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. For the ¹H spectrum, integrate the signals to determine the relative proton ratios.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of the title compound is expected to show characteristic absorption bands for the N-H, C-H, C=O, C-N, and C-Br bonds.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3400-3200 | Medium, Broad | N-H stretch | Characteristic of the primary amine (NH₂). The hydrochloride salt may broaden this region. |

| 3000-2850 | Medium | Aliphatic C-H stretch | C-H stretching vibrations of the methylene and methine groups in the dihydroquinoline ring. |

| ~1700 | Strong | C=O stretch | Carbonyl stretching of the Boc-carbamate group.[9][10][11] |

| 1620-1580 | Medium | N-H bend | Bending vibration of the primary amine. |

| 1600, 1480 | Medium-Weak | C=C stretch | Aromatic ring stretching vibrations. |

| 1250, 1160 | Strong | C-N stretch | Stretching vibrations of the carbamate and amine C-N bonds. |

| 850-800 | Strong | C-H out-of-plane bend | Bending indicative of the substitution pattern on the aromatic ring. |

| 700-550 | Medium | C-Br stretch | Characteristic stretching vibration for a carbon-bromine bond. |

Authoritative Grounding: The presence of a strong absorption around 1700 cm⁻¹ is a key indicator of the Boc protecting group. The N-H stretching region may be complex due to hydrogen bonding and the presence of the hydrochloride.

Experimental Protocol for Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

Caption: Workflow for acquiring an ATR-FTIR spectrum.

Detailed Steps:

-

Preparation: Ensure the ATR crystal surface is clean by wiping it with a soft cloth soaked in a volatile solvent like isopropanol.

-

Background Scan: Record a background spectrum of the clean, empty ATR accessory. This will be subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid this compound onto the center of the ATR crystal.

-

Pressure Application: Use the pressure clamp to ensure firm and even contact between the sample and the crystal surface.

-

Data Collection: Acquire the FTIR spectrum. Typically, 16 to 32 scans are co-added to obtain a good signal-to-noise ratio.

-

Cleaning: After the measurement, clean the crystal surface thoroughly.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. For the title compound, with a molecular formula of C₁₄H₂₀BrClN₂O₂, the expected monoisotopic mass of the free base (C₁₄H₁₉BrN₂O₂) is approximately 326.06 g/mol for the ⁷⁹Br isotope and 328.06 g/mol for the ⁸¹Br isotope.

Predicted Mass Spectrum Features

-

Molecular Ion Peak (M⁺): A pair of peaks of nearly equal intensity at m/z values corresponding to the molecular weight with the ⁷⁹Br and ⁸¹Br isotopes, respectively.

-

Boc Group Fragmentation: The Boc group is known to fragment in characteristic ways:

-

Loss of isobutylene (56 Da) to give a peak at [M-56]⁺.

-

Formation of the tert-butyl cation at m/z 57.

-

Loss of the entire Boc group (100 Da) to give a peak at [M-100]⁺.[12]

-

-

Other Fragmentations: Cleavage of the dihydroquinoline ring and loss of the amino group or bromine atom may also be observed.

Proposed Fragmentation Pathway

Caption: A simplified proposed fragmentation pathway for the title compound.

Experimental Protocol for Electrospray Ionization (ESI)-MS

Detailed Steps:

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over an appropriate mass range (e.g., m/z 50-500).

Conclusion

This technical guide has provided a comprehensive overview of the predicted spectral characteristics of this compound. The detailed analysis of the anticipated ¹H NMR, ¹³C NMR, IR, and MS data, grounded in established spectroscopic principles, serves as a robust framework for the structural verification of this compound. The included experimental protocols offer practical guidance for researchers seeking to acquire and interpret their own spectral data, thereby upholding scientific integrity and trustworthiness.

References

- Chen, J. T., & Benson, W. R. (1966). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. Journal of the Association of Official Analytical Chemists, 49(2), 412–455.

-

JEOL. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict ¹H proton NMR spectra. Retrieved from [Link]

-

PROSPRE. (n.d.). ¹H NMR Predictor. Retrieved from [Link]

-

Hornak, J. P. (n.d.). Sample Preparation. The Basics of NMR. Retrieved from [Link]

-

ALWSCI. (2024, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

- Guerrero-Estévez, S. M., et al. (2022). Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. Foods, 11(15), 2286.

-

Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]

-

CASPRE. (n.d.). ¹³C NMR Predictor. Retrieved from [Link]

-

virtual Chemistry 3D. (n.d.). ¹³C NMR Predictor. Retrieved from [Link]

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

-

Mestrelab. (n.d.). Download NMR Predict. Retrieved from [Link]

- Bossa, J. B., et al. (2008). Infrared spectra of a) carbamic acid dimer (NH₂COOH)₂, b) ammonium...

-

NMRDB.org. (n.d.). Predict ¹³C carbon NMR spectra. Retrieved from [Link]

- Hisatsune, I. C. (1962). Infrared Spectra of Ammonium Carbamate and Deuteroammonium Carbamate. The Journal of Chemical Physics, 36(4), 1056-1064.

-

University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict ¹H proton NMR spectra. Retrieved from [Link]

-

virtual Chemistry 3D. (n.d.). NMR predictor. Retrieved from [Link]

-

Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-